molecular formula C20H13NS B13996549 7H-Dibenzo[c,h]phenothiazine CAS No. 224-72-6

7H-Dibenzo[c,h]phenothiazine

Cat. No.: B13996549
CAS No.: 224-72-6
M. Wt: 299.4 g/mol
InChI Key: PTOPHPNCDGAXGC-UHFFFAOYSA-N
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Description

7H-Dibenzo[c,h]phenothiazine is a heterocyclic compound with the molecular formula C20H13NS. It is characterized by its unique structure, which includes a sulfur and nitrogen atom within a tricyclic framework. This compound is known for its intriguing chemical and physical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dibenzo[c,h]phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylamine with sulfur in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the tricyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7H-Dibenzo[c,h]phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7H-Dibenzo[c,h]phenothiazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7H-Dibenzo[c,h]phenothiazine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

    Phenothiazine: A parent compound with a simpler structure, lacking the additional benzene rings found in 7H-Dibenzo[c,h]phenothiazine.

    Dibenzo[b,i]phenothiazine: Another extended phenothiazine with a different arrangement of fused rings.

    Naphtho[2,3-b]phenothiazine: Contains a naphthalene ring fused to the phenothiazine core.

Uniqueness: this compound is unique due to its extended conjugation and the presence of both sulfur and nitrogen atoms within its tricyclic structure. This gives it distinct electronic and photophysical properties, making it valuable in various applications .

Properties

CAS No.

224-72-6

Molecular Formula

C20H13NS

Molecular Weight

299.4 g/mol

IUPAC Name

2-thia-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene

InChI

InChI=1S/C20H13NS/c1-3-7-15-13(5-1)9-11-17-19(15)22-20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12,21H

InChI Key

PTOPHPNCDGAXGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC4=C(N3)C=CC5=CC=CC=C54

Origin of Product

United States

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